

2-Phenylquinolin-4-ol solubility in organic solvents

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Compound of Interest

Compound Name: 2-Phenylquinolin-4-ol

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An In-depth Technical Guide on the Solubility of **2-Phenylquinolin-4-ol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **2-Phenylquinolin-4-ol**, a heterocyclic compound of interest in various research and development fields. A comprehensive review of publicly available literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a detailed, standardized experimental protocol for the accurate determination of its thermodynamic solubility. Furthermore, a qualitative analysis of its expected solubility based on its physicochemical properties and the behavior of structurally similar compounds is presented. This guide is intended to be a practical resource for researchers, enabling them to generate reliable solubility data and to better understand the compound's behavior in solution.

Introduction

2-Phenylquinolin-4-ol is a quinoline derivative with potential applications in medicinal chemistry and materials science.[1][2] A fundamental physicochemical property governing the utility of any compound in these areas is its solubility. Solubility data is critical for a wide range of applications, including drug formulation, reaction kinetics, purification processes, and the design of biological assays.[3] Despite its importance, specific quantitative solubility data for **2-Phenylquinolin-4-ol** in various organic solvents is not readily available in the scientific

literature. This guide aims to bridge this knowledge gap by providing a robust experimental framework for its determination.

Compound Properties

A summary of the general properties of **2-Phenylquinolin-4-ol** is provided in Table 1.

Table 1: General Properties of **2-Phenylquinolin-4-ol**

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₁ NO	[4] [5] [6] [7]
Molecular Weight	221.25 g/mol	[4] [5] [7]
CAS Number	1144-20-3	[5] [6] [7]
Appearance	Solid	[8]
XLogP3	3.2 - 3.8	[4] [9] [10]
Hydrogen Bond Donor Count	1	[4] [10]
Hydrogen Bond Acceptor Count	2	[4] [10]

Qualitative Solubility Analysis

While quantitative data is scarce, the molecular structure of **2-Phenylquinolin-4-ol** allows for an inferred qualitative assessment of its solubility. The high XLogP3 value indicates that the compound is lipophilic, suggesting it has low solubility in aqueous solutions and would require organic solvents for dissolution.[\[9\]](#) Structurally related compounds, such as other quinoline derivatives, are generally described as having good solubility in organic solvents and being slightly soluble in water.[\[11\]](#)

For instance, 2-phenylquinoline is noted for its good solubility in organic solvents.[\[11\]](#) The presence of the polar hydroxyl (-OH) group in **2-Phenylquinolin-4-ol** may slightly increase its polarity compared to the parent 2-phenylquinoline.[\[11\]](#) Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is a commonly recommended initial solvent for similar quinoline derivatives.

[9] Other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be considered.[9]

Experimental Determination of Solubility

In the absence of published data, a standardized and widely accepted protocol for determining the thermodynamic solubility of a solid compound is the shake-flask method.[11][12] This method is considered the "gold standard" for its reliability in establishing equilibrium solubility.[11][12]

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a specific solvent at a controlled temperature.[11] An excess of the solid compound is agitated in the solvent for a sufficient period to ensure the solution becomes saturated.[11][12] Subsequent separation of the undissolved solid from the saturated solution allows for the determination of the compound's concentration, which represents its thermodynamic solubility.[11]

Detailed Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of **2-Phenylquinolin-4-ol** in a given organic solvent.

Materials:

- **2-Phenylquinolin-4-ol** (solid)
- Selected organic solvent(s) (e.g., DMSO, ethanol, methanol, acetonitrile, etc.)
- Vials with screw caps
- Temperature-controlled shaker or water bath
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance

- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

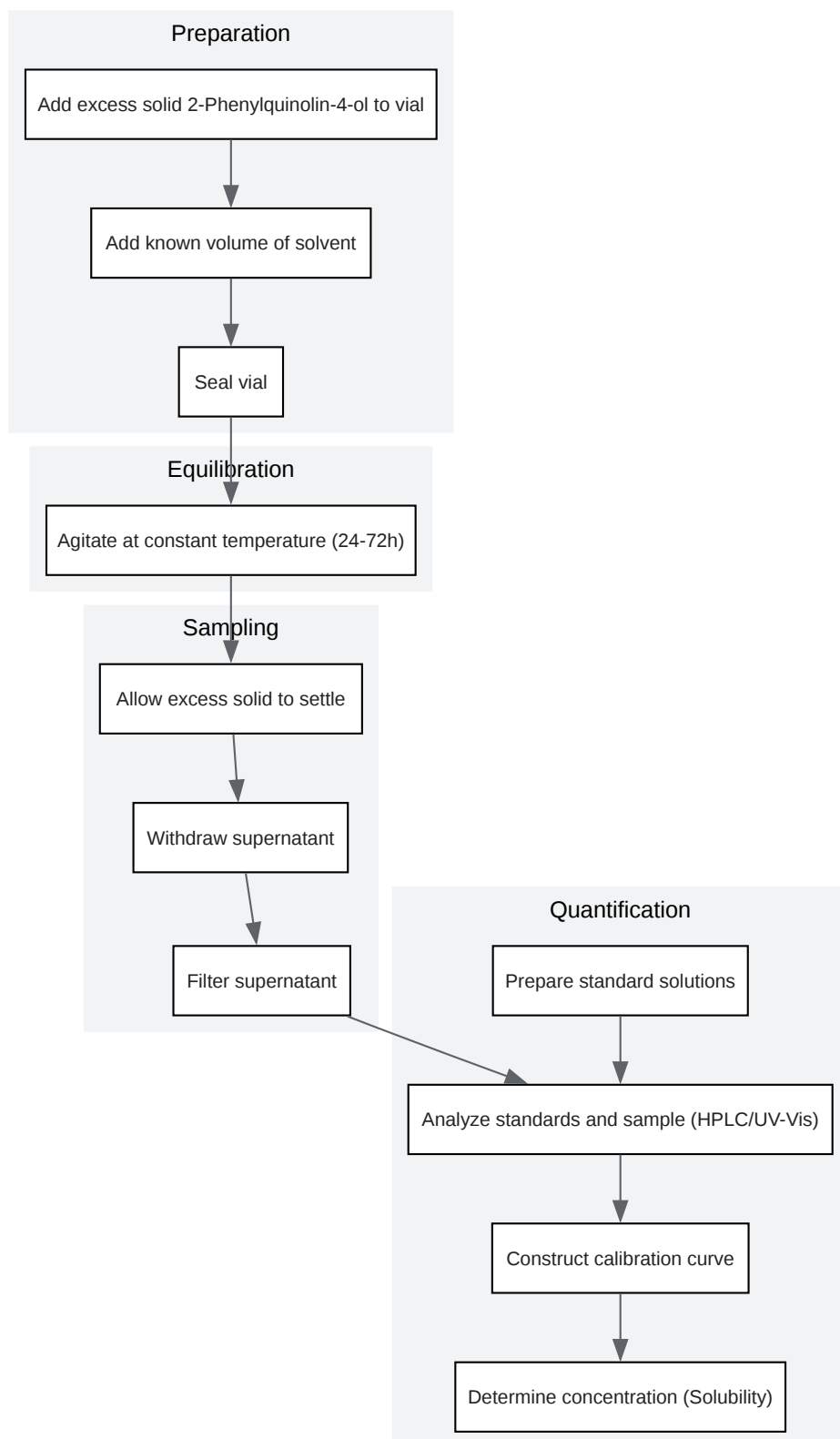
Procedure:

- Preparation:
 - Accurately weigh an excess amount of solid **2-Phenylquinolin-4-ol** and place it into a vial. The excess is crucial to ensure that saturation is reached.[\[11\]](#)
 - Accurately add a known volume of the desired solvent to the vial.[\[11\]](#)
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C / 298.15 K).
 - Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally.
- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for several hours to let the excess solid settle.[\[3\]](#)
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.[\[11\]](#)
 - To remove any remaining solid particles, filter the collected supernatant through a syringe filter into a clean vial.[\[11\]](#)
- Quantification:
 - Prepare a series of standard solutions of **2-Phenylquinolin-4-ol** with known concentrations in the same solvent.[\[11\]](#)

- Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. An HPLC method is often preferred as it can also detect any potential degradation of the compound.[\[11\]](#)
- Construct a calibration curve from the data of the standard solutions.
- Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.[\[11\]](#)
- Data Reporting:
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
 - Report the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.



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Caption: Workflow for thermodynamic solubility determination.

Data Presentation

As specific quantitative solubility data for **2-Phenylquinolin-4-ol** is not currently available in the literature, Table 2 is provided as a template for researchers to populate with their experimentally determined values.

Table 2: Experimentally Determined Solubility of **2-Phenylquinolin-4-ol** at 25°C (298.15 K)

Solvent	Dielectric Constant	Solubility (mg/mL)	Solubility (mol/L)
Alcohols			
Methanol	32.7		
Ethanol	24.5		
Isopropanol	19.9		
Ketones			
Acetone	20.7		
Esters			
Ethyl Acetate	6.0		
Ethers			
Tetrahydrofuran (THF)	7.6		
Aprotic Polar Solvents			
Dimethyl Sulfoxide (DMSO)	46.7		
N,N-Dimethylformamide (DMF)	36.7		
Acetonitrile	37.5		
Non-polar Solvents			
Toluene	2.4		
Hexane	1.9		

Conclusion

This technical guide provides a comprehensive overview of the solubility of **2-Phenylquinolin-4-ol** for researchers, scientists, and drug development professionals. While quantitative data is not currently available in the public domain, this guide offers a qualitative assessment of its

expected solubility and, most importantly, a detailed, standardized protocol for its experimental determination using the shake-flask method. The provided workflow and data table template are intended to facilitate the generation of accurate and reproducible solubility data, which is essential for advancing research and development involving this compound.

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